1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione
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Overview
Description
1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl rings.
Scientific Research Applications
1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[1-(4-hydroxyphenyl)ethyl]piperazine-2,5-dione: Similar structure but with hydroxy groups instead of methoxy groups.
1,4-Bis[1-(4-chlorophenyl)ethyl]piperazine-2,5-dione: Contains chlorophenyl groups instead of methoxyphenyl groups.
1,4-Bis[1-(4-nitrophenyl)ethyl]piperazine-2,5-dione: Contains nitrophenyl groups instead of methoxyphenyl groups.
Uniqueness
1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,4-bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H26N2O4/c1-15(17-5-9-19(27-3)10-6-17)23-13-22(26)24(14-21(23)25)16(2)18-7-11-20(28-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3 |
InChI Key |
IVDJXQRJJUZUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)C(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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